Sergliflozin A

Beschreibung

Historical Context of SGLT2 Inhibitor Research and Phlorizin (B1677692) Derivatives

The journey to develop SGLT2 inhibitors began with the discovery of phlorizin in 1835 by French chemists who isolated it from the bark of apple trees. ectrx.orgcardioaragon.com Initially investigated for other purposes, it was later discovered in 1886 that phlorizin could induce glucosuria (the excretion of glucose into the urine) and consequently lower blood glucose levels. cardioaragon.comkarger.com This finding was a pivotal moment, suggesting that targeting the kidney could be a viable approach to managing high blood sugar. cardioaragon.com

Phlorizin, a natural O-glucoside, was found to be a potent but non-selective inhibitor of both SGLT1 and SGLT2. nih.govwikipedia.org SGLT1 is crucial for glucose absorption in the intestine, and its inhibition by phlorizin led to significant gastrointestinal side effects. ectrx.orgnih.gov Furthermore, phlorizin itself has poor oral bioavailability as it is susceptible to breakdown in the gastrointestinal tract. nih.govwikipedia.org These limitations rendered phlorizin unsuitable for clinical use but established it as a crucial lead compound, sparking the quest for synthetic derivatives with improved selectivity and pharmacokinetic profiles. nih.govwikipedia.orgd-nb.info The first such phlorizin-based drug to enter trials was T-1095. ectrx.org

Evolution of Sodium-Glucose Cotransporter Inhibitors as a Research Area

The challenges associated with phlorizin spurred the evolution of SGLT inhibitor research, with a primary focus on developing compounds with high selectivity for SGLT2 over SGLT1 to avoid gastrointestinal adverse effects. derpharmachemica.comnih.gov This led to the development of two main classes of SGLT2 inhibitors: O-glycosides and C-glycosides.

O-glycosides, like Sergliflozin (B1260448), retain the oxygen-linked glucose moiety of phlorizin. derpharmachemica.comoup.com While early O-glycosides showed promise, they often suffered from metabolic instability due to the O-glycosidic bond being susceptible to hydrolysis by β-glucosidases in the intestine. nih.govmedscape.com To address this, many O-glycosides, including sergliflozin etabonate and remogliflozin (B1679270) etabonate, were developed as prodrugs, often as ethyl carbonate esters, which are converted to the active form in the body. researchgate.netoup.com

The quest for greater metabolic stability led to the development of C-glycosides, where the glucose moiety is connected to the aglycone via a carbon-carbon bond, making them resistant to β-glucosidase cleavage. nih.govnih.govscirp.org This structural modification resulted in improved pharmacokinetic profiles. nih.gov Dapagliflozin (B1669812) was the first C-glucoside to be discovered, followed by others like canagliflozin (B192856) and empagliflozin (B1684318), which have since been approved for clinical use. nih.govscirp.orgmdpi.com The development of these agents marked a significant advancement in the field, offering more stable and selective options for SGLT2 inhibition. scirp.orgmdpi.com

Positioning of Sergliflozin A within O-Glycoside SGLT2 Inhibitor Development

This compound represents a key milestone in the development of selective O-glycoside SGLT2 inhibitors. researchgate.netmdpi.com It is the active metabolite of the prodrug sergliflozin etabonate, which was created to circumvent the poor bioavailability of the active form. researchgate.netoup.com this compound itself is a potent inhibitor of human SGLT2. researchgate.net

Research on Sergliflozin and its prodrug helped to validate the therapeutic concept of selective SGLT2 inhibition. researchgate.netdoi.org Preclinical studies demonstrated that oral administration of sergliflozin etabonate led to a dose-dependent increase in urinary glucose excretion in animal models. nih.gov However, Sergliflozin exhibited a short plasma elimination half-life, which limited the duration of its effect. medscape.com This pharmacokinetic profile is characteristic of many O-glycosides due to the inherent instability of the O-glycosidic linkage. medscape.com

While the development of Sergliflozin was eventually discontinued (B1498344) in favor of other compounds like remogliflozin, its study provided critical knowledge that informed the design of subsequent SGLT2 inhibitors. nih.govoup.com It highlighted the importance of the prodrug strategy for O-glycosides and contributed to the rationale for developing more metabolically stable C-glycoside inhibitors. oup.comnih.gov

Data Tables

Table 1: Inhibitory Potency of Sergliflozin-A and Related Compounds against Human SGLT1 and SGLT2

| Compound | hSGLT1 Ki (nM) | hSGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| Sergliflozin-A | 708 | 2.39 | ~296-fold |

| Phlorizin | 151 | 18.6 | ~8-fold |

Data sourced from multiple preclinical studies. thieme-connect.comnih.gov

Table 2: Preclinical Effects of Sergliflozin Etabonate

| Animal Model | Effect | Reference |

|---|---|---|

| Mice, Rats, Dogs | Dose-dependent increase in urinary glucose excretion. | nih.gov |

| Diabetic Rats (STZ-induced), Zucker Fatty Rats, KK-Ay Mice | Dose-dependent lowering of plasma glucose without stimulating insulin (B600854) secretion. | nih.gov |

| KK-AY Mice | Improved glycemic control after 8 weeks of treatment. | sci-hub.st |

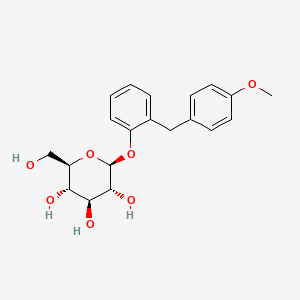

Structure

3D Structure

Eigenschaften

CAS-Nummer |

360775-96-8 |

|---|---|

Molekularformel |

C20H24O7 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |

InChI-Schlüssel |

HFLCZNNDZKKXCS-OUUBHVDSSA-N |

SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Isomerische SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Synonyme |

sergliflozin |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Sergliflozin a Action

Target Identification and Validation: Sodium-Glucose Cotransporter 2 (SGLT2)

The primary molecular target of Sergliflozin (B1260448) A is the sodium-glucose cotransporter 2 (SGLT2), a protein predominantly expressed in the S1 segment of the proximal renal tubule. oup.comphysiology.org SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. oup.comwikipedia.org By inhibiting this transporter, Sergliflozin A effectively reduces the reabsorption of glucose, leading to its excretion in the urine. nih.govontosight.ai

In Vitro Studies on SGLT2 Inhibition Potency and Selectivity

In vitro studies using Chinese hamster ovary-K1 cells stably expressing human SGLT2 have demonstrated that this compound is a potent inhibitor of this transporter. nih.govresearchgate.net The inhibitory constant (Ki) of this compound for human SGLT2 has been reported to be 2.39 nM. oup.comcaldic.com

Comparative Inhibition of Human SGLT1 and SGLT2 by this compound

A crucial aspect of this compound's mechanism is its selectivity for SGLT2 over SGLT1. SGLT1 is another sodium-glucose cotransporter found in the distal part of the proximal tubule (S2/S3 segments) and is also significantly expressed in the small intestine, where it plays a vital role in glucose and galactose absorption. physiology.org

Studies have shown that this compound is a highly selective inhibitor of SGLT2. nih.govresearchgate.net The Ki value for human SGLT1 is 708 nM, resulting in a selectivity ratio of approximately 296-fold for SGLT2 over SGLT1. oup.comcaldic.com Some reports indicate a seven-fold selectivity for human SGLT2 versus human SGLT1 in cell culture systems. ijpsr.infoif-pan.krakow.pl This high selectivity is significant as it minimizes the potential for off-target effects related to SGLT1 inhibition in the gut. physiology.org

Table 1: Comparative Inhibition of Human SGLT1 and SGLT2

| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| This compound | 708 | 2.39 | 296-fold |

| Phlorizin (B1677692) | - | - | - |

Data sourced from studies on human SGLTs. oup.comcaldic.comresearchgate.net

Biochemical Basis of SGLT2 Inhibition by this compound

The biochemical mechanism of SGLT2 inhibition by this compound involves competitive binding at the glucose binding site of the transporter protein. if-pan.krakow.pl SGLT2 inhibitors, including this compound, possess a glucose moiety that competes with glucose for binding. if-pan.krakow.pl The aglycone portion of the inhibitor likely interacts with hydrophobic or aromatic residues on the SGLT protein, contributing to the binding affinity and selectivity. if-pan.krakow.pl

Impact of Mutations on this compound Inhibitory Effects on SGLT2

While direct studies on the impact of specific SGLT2 mutations on the inhibitory effects of this compound are not extensively detailed in the provided search results, information on familial renal glucosuria offers relevant insights. This condition is caused by mutations in the SLC5A2 gene, which encodes for the SGLT2 transporter. oup.com Many of these mutations are nonsense or frameshift mutations that lead to a non-functional or disrupted SGLT2 protein, particularly affecting transmembrane domains 10-13, which are crucial for sugar binding and transport. oup.comcaldic.com Individuals with these mutations exhibit persistent glucosuria, demonstrating the critical role of SGLT2 in renal glucose reabsorption. nih.gov It can be inferred that the efficacy of an SGLT2 inhibitor like this compound would be dependent on the presence of a functional SGLT2 protein to inhibit.

Theoretical Implications for Renal Glucose Handling Pathways

The selective inhibition of SGLT2 by this compound has significant theoretical implications for the pathways of renal glucose handling. Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose daily, with virtually all of it being reabsorbed in the proximal tubule. physiology.org SGLT2 is responsible for the bulk of this reabsorption. physiology.org

By inhibiting SGLT2, this compound effectively lowers the maximum transport capacity (Tm) for glucose in the kidney. nih.govnih.gov This reduction in Tm leads to the excretion of glucose in the urine at plasma glucose concentrations below the normal renal threshold for glucosuria. physiology.orgnih.gov Studies in rodents have shown that sergliflozin significantly reduces the Tm for glucose. nih.gov This targeted action on SGLT2 in the S1 segment of the proximal tubule alters the normal reabsorptive pathway, causing a dose-dependent increase in urinary glucose excretion. nih.govnih.gov The remaining 10% of filtered glucose is handled by SGLT1 in the more distal S3 segment, which is largely unaffected by selective SGLT2 inhibitors like this compound. oup.com

Modulation of Renal Glucose Reabsorption Mechanisms

This compound acts as a potent and selective inhibitor of human SGLT2. nih.govresearchgate.net This inhibition is a key mechanism in its modulation of renal glucose reabsorption. The process of glucose reabsorption in the kidneys is primarily mediated by SGLT2 in the proximal tubules, which accounts for approximately 90% of glucose reuptake from the glomerular filtrate. wikipedia.orgwikipedia.org

The inhibitory action of this compound on SGLT2 is competitive, where the glucose moiety of the inhibitor molecule binds to the glucose-binding site on the SGLT2 protein. if-pan.krakow.pl This prevents the normal reabsorption of glucose from the filtrate back into the bloodstream, leading to increased urinary glucose excretion. nih.govresearchgate.netontosight.ai

Research has demonstrated the high selectivity of this compound for SGLT2 over SGLT1, another sodium-glucose cotransporter found in the intestine and the S3 segment of the proximal tubule. caymanchem.comif-pan.krakow.pl This selectivity is crucial as it minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition. sochob.cl In vitro studies have quantified this selectivity, showing a significantly higher affinity of this compound for human SGLT2 compared to SGLT1. caymanchem.comif-pan.krakow.pl

Table 1: Inhibitory Potency (Ki) of this compound against Human SGLT1 and SGLT2

| Compound | hSGLT1 Ki (nM) | hSGLT2 Ki (nM) | Selectivity Ratio (hSGLT1/hSGLT2) |

|---|---|---|---|

| This compound | 708 | 2.39 | 296 |

Data from Katsuno et al., 2007 and Cayman Chemical. caymanchem.comresearchgate.net

Influence on Glucose Transport Maximum in the Kidney

The transport maximum for glucose (TmG) represents the maximum rate at which the kidneys can reabsorb glucose from the glomerular filtrate. oup.com In healthy individuals, the amount of filtered glucose is typically below the TmG, resulting in virtually no glucose being excreted in the urine. oup.com

Studies in normal rats have shown that the co-infusion of this compound with glucose leads to a reduction in the maximal renal glucose reabsorption rates. caymanchem.com This indicates that this compound directly influences and lowers the TmG. nih.govscribd.com By reducing the TmG, this compound effectively lowers the renal threshold for glucose excretion, meaning that glucose begins to appear in the urine at a lower plasma glucose concentration than it normally would. nih.govdiabetesjournals.org

A study in rodents demonstrated that SGLT2 inhibition with sergliflozin markedly reduced the TmG without significantly altering the glucose threshold or splay. nih.gov This targeted action on the transport maximum is a primary driver of the increased urinary glucose excretion observed with sergliflozin administration. nih.govresearchgate.net This effect has been shown to be dose-dependent in animal models, including mice, rats, and dogs. nih.govresearchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Canagliflozin (B192856) |

| Dapagliflozin (B1669812) |

| Empagliflozin (B1684318) |

| Glimepiride |

| Glipizide |

| Metformin |

| Phloretin |

| Phlorizin |

| Pioglitazone |

| Ponatinib |

| Remogliflozin (B1679270) |

| Sergliflozin |

| This compound |

| Sergliflozin etabonate |

Preclinical Pharmacological Characterization of Sergliflozin a

In Vivo Efficacy Studies in Animal Models of Dysglycemia

The preclinical efficacy of sergliflozin (B1260448) has been evaluated in various animal models of dysglycemia, demonstrating its potential as an antihyperglycemic agent. These studies have consistently shown that oral administration of sergliflozin leads to a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels in diabetic animal models. researchgate.netnih.gov

Effects on Urinary Glucose Excretion in Rodent and Canine Models

Oral administration of sergliflozin has been shown to induce a dose-dependent increase in urinary glucose excretion in normal mice, rats, and dogs. nih.govresearchgate.net This effect is a direct consequence of the inhibition of SGLT2-mediated glucose reabsorption in the kidneys. researchgate.net In rats, sergliflozin has been observed to reduce the maximal transport capacity for glucose in the kidney. nih.govresearchgate.net

One study reported that a 30 mg/kg oral dose of sergliflozin resulted in significant glucosuria in both rats (2 g/kg per 24 h) and dogs (1 g/kg per 24 h). caldic.com

| Animal Model | Effect on Urinary Glucose Excretion | Reference |

| Mice | Dose-dependent increase | nih.govresearchgate.net |

| Rats | Dose-dependent increase | nih.govresearchgate.net |

| Dogs | Dose-dependent increase | nih.govresearchgate.net |

Reduction of Plasma Glucose Levels in Diabetic Rodent Models

Sergliflozin has demonstrated significant antihyperglycemic effects in various rodent models of diabetes, effectively lowering plasma glucose levels. nih.govnih.gov

In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model that mimics certain aspects of type 1 diabetes, sergliflozin etabonate has been shown to improve glycemic control. nih.govdntb.gov.ua Studies have demonstrated that sergliflozin effectively lowers plasma glucose levels in these animals. nih.govnih.gov The antihyperglycemic effect of sergliflozin etabonate in STZ-induced diabetic rats was found to correlate with the severity of the diabetic condition. nih.gov

Specifically, sergliflozin improved postprandial hyperglycemia in neonatal STZ-induced diabetic rats. nih.gov During an oral glucose tolerance test in rats with mild diabetes induced by STZ, sergliflozin significantly inhibited the rise in plasma glucose in a dose-dependent manner, without stimulating insulin (B600854) secretion. researchgate.net

Zucker fatty diabetic rats are a genetic model of obesity and insulin resistance, representing key features of type 2 diabetes. nih.govnih.gov Chronic treatment with sergliflozin etabonate in these rats led to a reduction in glycated hemoglobin and fasting plasma glucose levels. nih.gov Furthermore, it improved the glycemic response following a glucose load. nih.gov Sergliflozin has been shown to significantly lower plasma glucose in a dose-dependent manner in Zucker fatty diabetic rats. nih.gov

KK-A(y) mice are a model of obesity, hyperinsulinemia, and diabetes. nih.gov In these mice, a single oral administration of sergliflozin etabonate reduced non-fasting blood glucose levels in a dose-dependent manner, with a 30 mg/kg dose causing a 39% reduction at 2 hours post-administration. nih.gov

Long-term studies in KK-A(y) mice have also shown positive effects. A 4-day administration of sergliflozin etabonate in the diet resulted in dose-dependent lowering of both non-fasting blood glucose and plasma insulin. nih.gov An 8-week treatment period with sergliflozin etabonate improved hyperglycemia and prevented body weight gain. nih.govdoi.org A 9-week study further revealed that in addition to improving glycemic control, sergliflozin etabonate ameliorated fatty liver and pancreatic beta-cell abnormalities. nih.govoiirj.org

| KK-A(y) Mice Study | Key Findings | Reference |

| Single Oral Dose | Dose-dependent reduction in non-fasting blood glucose (39% reduction with 30 mg/kg) | nih.gov |

| 4-Day Administration | Dose-dependent lowering of non-fasting blood glucose and plasma insulin | nih.gov |

| 8-Week Treatment | Improved hyperglycemia and prevention of body weight gain | nih.govdoi.org |

| 9-Week Treatment | Improved glycemic control, amelioration of fatty liver and pancreatic beta-cell abnormalities | nih.govoiirj.org |

The db/db mouse is a genetic model of severe obesity, hyperglycemia, and insulin resistance, widely used to study type 2 diabetes. gubra.dk While specific data on the direct effects of Sergliflozin A in db/db mice is limited in the provided search results, other SGLT2 inhibitors have demonstrated efficacy in this model. For instance, dapagliflozin (B1669812) has been shown to suppress hyperglycemia and improve glucose homeostasis in db/db mice. plos.orgnih.gov Given the shared mechanism of action, it is plausible that sergliflozin would exert similar beneficial effects in this model.

High-Fat Diet-Fed Goto-Kakizaki Rat Models

The Goto-Kakizaki (GK) rat serves as a non-obese, spontaneous model of type 2 diabetes. When these rats are subjected to a high-fat diet, they exhibit heightened insulin resistance, making them a pertinent model for investigating diabetic therapies. While direct studies on this compound in this specific model are not extensively detailed in available literature, research on similar selective SGLT2 inhibitors, such as Remogliflozin (B1679270) etabonate, provides valuable insights. In high-fat diet-fed Goto-Kakizaki rats, treatment with an SGLT2 inhibitor led to improvements in hyperglycemia, hyperinsulinemia, and insulin resistance. nih.govijpsr.inforesearchgate.net

These findings suggest that by inducing urinary glucose excretion, SGLT2 inhibitors can effectively manage glycemic levels in a model that mirrors key aspects of human type 2 diabetes, characterized by both insulin deficiency and resistance.

Interactive Table: Effects of SGLT2 Inhibition in High-Fat Diet-Fed Goto-Kakizaki Rats

| Parameter | Expected Outcome with this compound Treatment |

| Hyperglycemia | Ameliorated nih.govijpsr.inforesearchgate.net |

| Hyperinsulinemia | Improved nih.govijpsr.inforesearchgate.net |

| Insulin Resistance | Improved nih.govijpsr.inforesearchgate.net |

| Hypertriglyceridemia | Improved nih.govijpsr.inforesearchgate.net |

Investigation of Insulin-Independent Glucose Lowering Effects

A primary pharmacological feature of this compound is its capacity to lower blood glucose via a mechanism that does not depend on insulin. nih.govoup.com This is accomplished by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2), which is predominantly found in the kidney's proximal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the circulation. nih.govitmedicalteam.pl By blocking this transporter, this compound promotes the excretion of glucose in the urine, a process known as glucosuria, which in turn lowers plasma glucose concentrations. nih.govnih.gov

This insulin-independent action is a significant advantage for treating type 2 diabetes, where pancreatic beta-cell function and insulin secretion are often compromised. oup.com Preclinical studies in various diabetic rat models, including streptozotocin-induced diabetic rats, have shown that this compound induces a dose-dependent increase in urinary glucose excretion and a significant reduction in plasma glucose levels without stimulating insulin secretion. nih.govnih.govnih.gov

Interactive Table: Effect of this compound on Postprandial Hyperglycemia in Diabetic Rats

| Model | Effect of this compound | Reference |

| Normal rats (sucrose loading) | Inhibited the increase in plasma glucose | nih.gov |

| Neonatal streptozotocin-induced diabetic rats | Improved postprandial hyperglycemia | nih.govresearchgate.net |

| Diabetic rats (oral glucose tolerance test) | Exhibited glucose-lowering effects | nih.gov |

Metabolic Profile Modulation in Preclinical Disease Models

Beyond its direct effect on renal glucose handling, this compound influences the broader metabolic profile in preclinical models.

The glucosuria induced by SGLT2 inhibitors like this compound results in a net caloric loss, which can lead to improved insulin sensitivity throughout the body. medscape.org This enhanced insulin sensitivity can, in turn, help suppress the excessive production of glucose by the liver (hepatic glucose production), a key factor in fasting hyperglycemia associated with type 2 diabetes. oup.comif-pan.krakow.pl Preclinical studies with SGLT2 inhibitors have suggested that this therapeutic approach is likely to lead to reductions in hepatic glucose production. medscape.org In diabetic animal models, treatment with SGLT2 inhibitors has been shown to augment the suppression of hepatic glucose production by insulin. oup.com

Chronic high blood glucose levels, or glucotoxicity, are damaging to various cells, most notably the insulin-producing beta-cells of the pancreas. oup.com By effectively lowering plasma glucose, SGLT2 inhibitors can alleviate this toxic environment. oup.commedscape.org This reduction in glucose burden can preserve beta-cell function and may improve insulin sensitivity. oup.comresearchgate.net This "beta-cell rest" is considered a significant potential long-term benefit of SGLT2 inhibition, helping to correct the metabolic abnormalities that drive the progression of the disease. oup.com

Metabolic dysfunction-associated fatty liver disease (MAFLD), formerly non-alcoholic fatty liver disease (NAFLD), often accompanies type 2 diabetes. SGLT2 inhibitors have shown potential in improving this condition. The calorie loss from urinary glucose excretion can promote the use of fat for energy, including lipid stores in the liver. imrpress.com Animal studies with various SGLT2 inhibitors have consistently demonstrated beneficial effects on liver steatosis. For example, in high-fat diet-induced mouse models, SGLT2 inhibitors reduced hepatic lipid accumulation by downregulating genes involved in fat synthesis (like SREBP-1c) and upregulating genes for fat breakdown. imrpress.com They have also been shown to reduce liver inflammation markers such as TNF-α and IL-6 in animal experiments. imrpress.com

Interactive Table: Effects of SGLT2 Inhibition on Fatty Liver Conditions in Animal Models

| Parameter | Effect | Reference |

| Hepatic Steatosis (Fat Accumulation) | Reduced | imrpress.comchula.ac.thxiahepublishing.com |

| Hepatic Lipogenesis (Fat Synthesis) | Downregulated | imrpress.com |

| Hepatic Lipolysis (Fat Breakdown) | Upregulated | imrpress.com |

| Inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Suppressed | imrpress.com |

Resolution of Pancreatic Beta-Cell Abnormalities

Preclinical research suggests that SGLT2 inhibitors, the class to which this compound belongs, can indirectly exert beneficial effects on pancreatic beta-cells. The primary mechanism is the reduction of "glucotoxicity." Chronic hyperglycemia is detrimental to beta-cell function and mass. By promoting urinary glucose excretion, these inhibitors lower plasma glucose levels, thereby alleviating the constant pressure on beta-cells to overproduce insulin. mdpi.commedscape.org This reduction in workload helps to preserve beta-cell function and mass. nih.govresearchgate.net

Preclinical Assessment of Insulin Sensitivity Improvement

This compound and other SGLT2 inhibitors have demonstrated the ability to improve insulin sensitivity in various preclinical models. nih.gov The mechanism is not direct but is a consequence of correcting glucotoxicity. doi.org High blood glucose levels are known to impair insulin signaling in peripheral tissues like muscle and adipose tissue, leading to insulin resistance. By lowering blood glucose, this compound helps to reverse this impairment. nih.gov

In preclinical studies, chronic treatment with SGLT2 inhibitors has been shown to enhance insulin sensitivity. doi.org For example, long-term treatment with sergliflozin etabonate for eight weeks improved glycemic control in KK-AY mice, a model of metabolic syndrome, suggesting an improvement in insulin resistance. doi.org Another SGLT2 inhibitor, dapagliflozin, was shown to increase the glucose utilization rate and improve insulin sensitivity in fatty Zucker rats. doi.org These effects are achieved independently of insulin secretion, highlighting the unique mechanism of this drug class. nih.govdiabetesjournals.org By reducing the glucose load, this compound allows for more efficient insulin action in the body's tissues. mdpi.com

Table 1: Effects of SGLT2 Inhibition on Pancreatic and Metabolic Parameters in Preclinical Models This table compiles representative data for the SGLT2 inhibitor class, including Sergliflozin, to illustrate common preclinical findings.

| Parameter | Animal Model | SGLT2 Inhibitor | Key Finding | Reference |

|---|---|---|---|---|

| Beta-Cell Function | Zucker Diabetic Fatty (ZDF) Rats | Dapagliflozin | Improved disposition index to the level of lean controls. | doi.org |

| Beta-Cell Mass | db/db Mice | SGLT2 Knockout | 60% increase in beta-cell mass and reduced beta-cell death. | researchgate.net |

| Glycemic Control | KK-AY Mice | Sergliflozin Etabonate | Improved glycemic control after 8 weeks of treatment. | doi.org |

| Insulin Sensitivity | Fatty Zucker Rats | Dapagliflozin | Significantly improved insulin sensitivity versus obese controls. | doi.org |

Renal Physiological Research in Preclinical Models

Effects on Renal Glucose Reabsorption Independent of Blood Pressure

This compound is a potent and highly selective inhibitor of the low-affinity sodium-glucose cotransporter 2 (SGLT2). nih.gov SGLT2 is located in the S1 and S2 segments of the renal proximal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. mdpi.comnih.gov The primary action of this compound is to inhibit this transporter, thereby reducing the reabsorption of glucose back into the bloodstream and promoting its excretion in the urine. nih.govresearchgate.net

A critical aspect of this mechanism is that it functions independently of insulin levels and action. nih.govdiabetesjournals.org Preclinical studies in normal and diabetic rat models have demonstrated that this compound reduces the transport maximum for glucose in the kidney. nih.gov This leads to a dose-dependent increase in urinary glucose excretion. nih.gov This effect is also independent of changes in blood pressure. While some SGLT2 inhibitors have been noted to have a modest effect on blood pressure, their primary glucose-lowering action via inhibition of renal glucose reabsorption is a direct consequence of SGLT2 blockade in the kidney tubules, not a secondary effect of blood pressure alterations. mdpi.comresearchgate.net

Role of SGLT2 Expression Upregulation in Spontaneously Hypertensive Rat Models

Research into the relationship between SGLT2 expression and hypertension has yielded interesting findings in animal models. In spontaneously hypertensive rats (SHR), a common model for human essential hypertension, an upregulation of SGLT2 expression in the kidney has been observed. medscape.orgmdpi.com This increased expression may contribute to the persistence of hypertension by increasing sodium reabsorption in the renal tubules. medscape.org

While studies focusing specifically on this compound in this context are not widely available, research on other SGLT2 inhibitors like empagliflozin (B1684318) in SHR models provides valuable insight. In SHR, SGLT2 expression was found to be significantly increased in the small mesenteric arteries and aortas compared to normotensive control rats. mdpi.com Treatment with an SGLT2 inhibitor in these models can influence the expression of various genes and proteins related to blood pressure and metabolism. nih.gov However, the exact role and the direct effect of this compound on the upregulated SGLT2 expression in hypertensive models require further specific investigation. The existing data for the SGLT2 inhibitor class suggest a complex interplay between glucose handling, sodium balance, and blood pressure regulation. medscape.orgmdpi.com It is important to note that the link between SGLT2 expression and hypertension is an active area of research, with some studies in diabetic rodent models showing varied results on SGLT2 expression levels. nih.gov

Table 2: Renal Effects of SGLT2 Inhibition in Preclinical Models

| Parameter | Animal Model | SGLT2 Inhibitor | Key Finding | Reference |

|---|---|---|---|---|

| Renal Glucose Reabsorption | Normal Rats | Sergliflozin-A | Reduced the transport maximum for glucose in the kidney. | nih.gov |

| Urinary Glucose Excretion | Mice, Rats, Dogs | Sergliflozin | Dose-dependent increase in urinary glucose excretion. | nih.gov |

| SGLT2 Expression | Spontaneously Hypertensive Rats (SHR) | N/A (Observational) | Upregulated SGLT2 expression in the kidney. | medscape.org |

| SGLT2 Expression (Vascular) | Spontaneously Hypertensive Rats (SHR) | N/A (Observational) | Increased SGLT2 expression in small mesenteric arteries and aortas. | mdpi.com |

Chemical Synthesis and Analogues Research of Sergliflozin a

Synthetic Methodologies for Sergliflozin (B1260448) A and its Prodrug

The synthesis of Sergliflozin A and its prodrug, Sergliflozin Etabonate, involves a multi-step process that begins with the construction of the core aglycone structure, followed by glycosylation and subsequent modification to the prodrug form.

The fundamental structure of this compound is a benzylphenol glucoside. The synthesis of this scaffold begins with the preparation of the aglycone, 2-[(4-methoxyphenyl)methyl]phenol. An efficient, chromatography-free method has been developed for the large-scale manufacturing of this key intermediate. researchgate.net

The subsequent and crucial step is the O-glycosylation of the 2-[(4-methoxyphenyl)methyl]phenol with a protected glucose derivative. One established method involves the use of penta-O-acetyl-β-D-glucopyranose for this glycosylation reaction. researchgate.net This process creates the O-glycosidic bond that links the glucose moiety to the benzylphenol aglycone, forming the core structure of this compound.

To improve oral bioavailability and protect against degradation by β-glucosidases in the small intestine, this compound is converted into its prodrug, Sergliflozin Etabonate. nih.govoup.com This is achieved through an esterification reaction. Specifically, an ethyl carbonate ester is formed on the glucose moiety of this compound. nih.govresearchgate.net This modification renders the compound temporarily inactive but facilitates its absorption after oral administration.

Once absorbed into the bloodstream, the prodrug Sergliflozin Etabonate is rapidly and extensively converted back to the active form, this compound. mdpi.com This conversion is a hydrolysis reaction that removes the ethyl carbonate group. nih.govacs.org This process is typically mediated by esterases present in the body, which cleave the ester bond and release the active this compound to exert its therapeutic effect. nih.gov The plasma half-life of the active form, remogliflozin (B1679270), which is structurally related to sergliflozin, is approximately 120 minutes. oup.com

Esterification for Prodrug Formation (Sergliflozin Etabonate)

Design and Synthesis of this compound Analogues

Research into analogues of this compound has been driven by the desire to enhance metabolic stability and to further probe the structure-activity relationship of SGLT2 inhibitors. Key areas of investigation include the development of carbasugar and carbon-analogues.

Carbasugar analogues, or pseudosugars, are compounds where the oxygen atom in the carbohydrate ring is replaced by a methylene (B1212753) group. These analogues are designed to have a more metabolically stable "pseudo-glycosidic" C-O bond. patsnap.comresearchgate.net The synthesis of these novel carbasugars often starts from inexpensive D-gluconolactone. patsnap.comresearchgate.net

Pseudo-N-Glycosides (Aza-analogues): Further modifications include the synthesis of aza-analogues, where the glycosidic oxygen is replaced by a nitrogen atom, creating a C-N bond. patsnap.comresearchgate.net These compounds provide valuable insights into the structure-activity relationship (SAR) of these inhibitors. patsnap.comresearchgate.net The synthesis of these carbocyclic analogues often utilizes transition metal-catalyzed cross-coupling reactions. patsnap.comresearchgate.net

A study on the synthesis of carbasugar analogues of this compound explored various cross-coupling reactions catalyzed by transition metals. The research indicated that the β-configuration at the anomeric carbon is crucial for SGLT2 inhibitory activity, with β-pseudo-C-glycosides showing greater activity than their α-counterparts. emanresearch.org

To address the metabolic lability of the O-glycosidic bond, which is susceptible to hydrolysis by intestinal β-glucosidases, carbon-analogues (C-glycosides) have been synthesized. oup.comacs.org In these derivatives, the glycosidic oxygen atom is replaced by a carbon atom, forming a stable C-C bond between the glucose and the aglycone moiety. oup.com This structural change makes the compounds resistant to β-glucosidase action. oup.com

The synthesis of these C-C bond derivatives often involves the addition of metalated aromatic synthons to a protected gluconolactone, followed by the reductive removal of the resulting hemiketal function. oatext.com Palladium-catalyzed cross-coupling reactions have also been employed to create these C-acyl glycosides, which can then be transformed into Sergliflozin-A mimics. acs.org

Aza-Analogues (C-N Bond Derivatives)

The exploration of aza-analogues, which feature a nitrogen atom in place of a carbon atom within the carbasugar ring, represents a significant strategy in medicinal chemistry to probe the structure-activity relationships (SAR) of SGLT2 inhibitors like this compound. researchgate.netpatsnap.comnus.edu.sg The introduction of a C-N bond to create amino-carbasugars can provide crucial insights into the binding interactions with the SGLT2 transporter and potentially improve the pharmacological profile of the parent compound. sci-hub.ru

The synthesis of these aza-analogues has been approached through advanced catalytic methods. A key transformation is the palladium-catalyzed C-N coupling reaction, which has proven to be a powerful tool for creating amines that are not easily accessible through traditional synthetic methods. sci-hub.ru For instance, a convergent synthetic route toward aza-analogues of Sergliflozin involves a chemo- and diastereospecific palladium-catalyzed N-arylation reaction. sci-hub.ru In one reported synthesis, an allylic amine precursor was coupled with an appropriate aryl electrophile. The reaction, utilizing a ((tBu)PhCPhos)-based catalytic system, proceeded efficiently to yield the N-arylated product without epimerization at the C1 position. sci-hub.ru Subsequent acid hydrolysis of the protecting groups furnished the final carbocyclic aza-analogue of Sergliflozin. sci-hub.ru

The biological evaluation of these synthesized aza-carbasugars is critical. A cell-based uptake assay using ¹⁴C-α-methyl-d-glucopyranoside (¹⁴C-AMG) is commonly employed to determine the in vitro inhibitory activities against both SGLT2 and SGLT1 transporters. sci-hub.ru Research has shown that a carbocyclic aza-analogue of Sergliflozin can act as a highly selective and potent SGLT2 inhibitor, underscoring the viability of this structural modification. sci-hub.ru

| Compound | Description | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|---|

| Aza-Sergliflozin Analogue (6) | Carbocyclic aza-analogue of Sergliflozin | 15.6 ± 1.2 | >10000 | >641 |

Data derived from a study on palladium-catalyzed arylation for synthesizing amino-carbasugars. sci-hub.ru

Advanced Synthetic Approaches

The synthesis of this compound and its carbasugar analogues has benefited significantly from the development of sophisticated transition metal-catalyzed reactions, which allow for precise control over stereochemistry and regioselectivity.

| Catalyst System | Key Precursors | Stereochemical Outcome at C-1 | Reference |

|---|---|---|---|

| Pd(dba)₂ / dppe | Allylic Chloride, Phenol | Retention of configuration | thieme-connect.com |

| [RuCl₂(cod)]n / dppf | Allylic Chloride, Phenol | Inversion of configuration | thieme-connect.com |

During the multi-step synthesis of carbasugar analogues, the selective reduction of specific functional groups is a common challenge. In the synthesis of Sergliflozin and related compounds like Dapagliflozin (B1669812) analogues, a key intermediate is often an arylated cyclohexene (B86901). researchgate.netresearchgate.net The final step frequently requires the hydrogenation of the alkene double bond within the cyclohexene ring to form the saturated carbasugar core. However, standard catalytic hydrogenation methods (e.g., using Pd, Pt, or Ni catalysts) can lead to undesired side reactions, such as the dechlorination of halogen substituents on the aromatic aglycone moiety. researchgate.netresearchgate.net

To overcome this, a chemoselective diimide reduction has been successfully implemented. researchgate.netresearchgate.net Diimide (N₂H₂), often generated in situ from reagents like hydrazine (B178648) and an oxidant, is a mild reducing agent that selectively hydrogenates the alkene moiety while leaving other sensitive functional groups, such as the aryl chloride, intact. researchgate.net This high chemoselectivity is crucial for the successful synthesis of the target carbasugar SGLT2 inhibitors and provides a reliable method for producing various stereoisomers for biological evaluation. researchgate.net

Ruthenium-Catalyzed Allylic Substitution Reactions

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

SAR studies are fundamental to understanding how the molecular architecture of this compound and its derivatives influences their inhibitory potency and selectivity for the SGLT2 transporter over SGLT1. nih.govacs.orgnih.gov

Research has identified several key structural features of this compound and its analogues that are critical for effective interaction with the SGLT2 protein.

The Glucoside/Carbasugar Moiety : The glucose portion of the molecule is essential for recognition and binding within the SGLT2 active site, mimicking the natural substrate, glucose. nih.govusf.edu The hydroxyl groups on this ring are critical for forming hydrogen bonds with key residues in the transporter's binding pocket, such as Asn78, His83, and Glu102. nih.govbiorxiv.org Replacing the endocyclic oxygen of the glucose ring with a methylene group to create a carbasugar analogue, as in some advanced Sergliflozin derivatives, enhances metabolic stability against intestinal β-glucosidases without compromising binding affinity. researchgate.netnih.gov

The Aglycone Moiety : The aglycone, the non-sugar part of the molecule, is positioned in an outer vestibule of the transporter. nih.gov The structure of the aglycone, particularly the nature and position of its aromatic rings and substituents, is a primary determinant of potency and selectivity. acs.org For O-glycosides like Sergliflozin, the benzylphenyl structure is a key scaffold. doi.org SAR studies have shown that modifications to the distal aromatic ring, such as the addition of lipophilic groups, can significantly enhance SGLT2 inhibition and increase selectivity over SGLT1. nih.gov

The Linker : The nature of the linkage between the sugar mimic and the aglycone is crucial. This compound is an O-glycoside, meaning the connection is through an oxygen atom. doi.orgmdpi.com While effective, this O-linkage can be susceptible to enzymatic cleavage. nih.gov The development of analogues with a more stable C-C bond (C-glycosides) or a C-N bond (aza-analogues) is a key strategy to improve pharmacokinetic properties. researchgate.netpatsnap.com The spatial orientation determined by the linker is also critical; studies on dapagliflozin analogues have shown that subtle changes in the stereochemistry of the linkage can lead to a dramatic loss of inhibitory activity. researchgate.net Computational modeling suggests the aglycone must adopt a specific conformation within a hydrophobic pocket shaped by residues like Phe98, Tyr290, and Trp298 for optimal binding. researchgate.net

Importance of Stereochemical Configuration (e.g., Beta-Configuration at C-1)

The stereochemical configuration of SGLT (Sodium-Glucose Cotransporter) inhibitors is a critical determinant of their binding affinity and selectivity. For O-glycosides like this compound, the anomeric carbon (C-1) of the glucose moiety is of paramount importance. The β-configuration at this position is a conserved feature among most SGLT inhibitors, as it mimics the natural substrate, D-glucose, and facilitates optimal interaction with the sugar-binding site of the transporter protein.

Research into the synthesis of this compound analogues has underscored the significance of stereocontrol at C-1. For instance, the synthesis of carbocyclic analogues of Sergliflozin has employed sophisticated stereoselective reactions. One notable method involved a palladium-catalyzed allylic substitution reaction that proceeded with retention of configuration at the C-1 position, ensuring the desired stereochemistry for potent SGLT2 inhibition. thieme-connect.com Conversely, other studies have explored alternative catalytic systems, such as a ruthenium(II) complex, which was found to catalyze a similar allylic substitution but with an inversion of configuration at C-1. thieme-connect.com The ability to control this stereocenter is crucial, as the incorrect anomer typically results in a significant loss of inhibitory activity. The β-glycosidic bond orients the aglycone portion of the molecule in a specific manner within the SGLT2 binding pocket, allowing for key interactions that are essential for high-potency inhibition.

Conformational Studies and Pharmacophore Modeling for SGLT Inhibition

Conformational studies and pharmacophore modeling have been instrumental in understanding the structural requirements for potent SGLT inhibition and in guiding the design of new inhibitors like this compound. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

Early pharmacophore models for SGLT inhibitors were developed based on conformational analyses of the natural product inhibitor, phlorizin (B1677692), and its analogues. researchgate.net These models identified several key features:

The hydroxyl groups at positions 2, 3, 4, and 6 of the pyranoside ring, which act as hydrogen bond donors and acceptors. researchgate.net

The hydroxyl groups on the proximal aromatic ring (the one directly attached to the glycosidic bond). researchgate.net

The distal phenyl ring, which was proposed to extend towards the entrance of the binding site. researchgate.net

More advanced pharmacophore models have been generated by superimposing a variety of known SGLT inhibitors, including both O-glucosides like Sergliflozin and remogliflozin, and C-glucosides such as dapagliflozin and canagliflozin (B192856). acs.orgnih.govunime.it These integrated models confirmed the importance of two aromatic moieties and a sugar ring, emphasizing that their precise spatial positioning is critical for achieving high inhibitory activity against SGLT2. acs.orgnih.gov Such models serve as powerful tools in virtual screening campaigns and for the rational design of novel inhibitor scaffolds, including O-spiroketal-C-arylglucosides. nih.gov

Computational Modeling in SAR Elucidation

Computational modeling plays a vital role in elucidating the Structure-Activity Relationships (SAR) of SGLT inhibitors. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, homology modeling, and molecular docking provide deep insights into the molecular interactions between inhibitors and the SGLT2 protein. researchgate.netresearchgate.net

In the absence of a crystal structure for the human SGLT2 protein for a long time, homology models were constructed to simulate the binding of inhibitors. researchgate.netresearcher.life These models, often refined by molecular dynamics (MD) simulations, allow researchers to visualize how compounds like this compound fit into the active site. Molecular docking studies using these models have identified key amino acid residues involved in inhibitor binding. For C-aryl glucoside analogues, critical interactions have been noted with residues such as Asn75, His80, Glu99, Ser287, Tyr290, and Trp291 through hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D properties (steric and electrostatic fields). researchgate.netresearcher.life These analyses generate contour maps that highlight regions where modifications to the inhibitor structure would likely enhance or decrease activity, thereby guiding the synthesis of more potent and selective analogues. For example, these models can rationalize why certain substitutions on the aromatic rings of the aglycone lead to improved SGLT2 inhibition. researchgate.net

Comparative SAR with Phlorizin and other SGLT Inhibitors

The SAR of this compound is best understood by comparing it with the original lead compound, phlorizin, and with subsequent generations of SGLT inhibitors.

Phlorizin: Phlorizin is a natural O-glucoside that non-selectively inhibits both SGLT1 and SGLT2. mdpi.comsci-hub.se Its aglycone portion is a dihydrochalcone. While potent, phlorizin's therapeutic utility is limited by poor oral bioavailability, metabolic instability (hydrolysis by β-glucosidases), and gastrointestinal side effects from SGLT1 inhibition. sci-hub.seectrx.org

Sergliflozin: Sergliflozin was developed as a selective O-glucoside SGLT2 inhibitor. acs.org Its design involved simplifying the aglycone structure of phlorizin to a benzylphenol moiety. This modification increased selectivity for SGLT2 over SGLT1. researchgate.netresearchgate.net The structure of Sergliflozin is more rigid compared to phlorizin, which contributes to its enhanced selectivity. researchgate.net However, like phlorizin, Sergliflozin is an O-glucoside and remains susceptible to hydrolysis by intestinal β-glucosidases, leading to a short half-life and discontinuation of its development. researchgate.netsci-hub.se Research on this compound derivatives has shown that modifications, such as 4-O-methylation, can improve pharmacokinetic stability while maintaining potency. researchgate.net

C-Glucosides (e.g., Dapagliflozin, Canagliflozin): To overcome the metabolic instability of O-glucosides, C-glucoside analogues were developed. In these compounds, the glucose moiety is connected to the aglycone via a carbon-carbon bond, which is resistant to enzymatic cleavage. This structural change significantly improved metabolic stability and oral bioavailability, leading to the successful clinical development of drugs like dapagliflozin and canagliflozin. ectrx.orgmdpi.com

The table below summarizes the inhibitory potency and selectivity of this compound and related compounds against human SGLT1 and SGLT2.

Table 1: Comparative Inhibitory Potency (Ki) of SGLT Inhibitors

| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| Phlorizin | 151 | 18.6 | ~8 |

| This compound | 1080 | 1.2 | 900 |

| Sergliflozin | 2000 | 12 | 167 |

Data sourced from Katsuno et al., 2007, as presented in a comparative table. researchgate.netresearchgate.net

This data clearly illustrates the evolution of SGLT2 inhibitors. While phlorizin is a potent but non-selective inhibitor, this compound demonstrates a significant improvement in selectivity for SGLT2. The development from O-glucosides to C-glucosides represents a major step forward, primarily addressing the issue of metabolic stability.

Pharmacokinetic and Pharmacodynamic Investigations of Sergliflozin a in Research Models

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In preclinical investigations, sergliflozin (B1260448) is administered as the prodrug, sergliflozin etabonate, which is rapidly and extensively converted to its active form, Sergliflozin A, by esterases. nih.gov This conversion is a key aspect of its metabolic pathway.

Studies have shown that after oral administration, this compound reaches maximum plasma concentrations relatively quickly. nih.gov The compound's design as an O-glucoside, however, makes it susceptible to hydrolysis by intestinal β-glucosidase, which can limit its pharmacokinetic profile. medscape.com

Regarding excretion, both the prodrug and the active entity, this compound, exhibit low glomerular filtration and/or extensive renal tubular reabsorption. nih.gov Consequently, less than 0.5% of the administered dose is recovered in the urine, indicating that renal excretion is not the primary route of elimination for the compound itself. nih.gov While comprehensive data on the distribution and the full metabolic fate of this compound in preclinical species is limited in the reviewed literature, its primary metabolic activation from the prodrug form is well-established.

Relationship between Plasma Concentration of this compound and Glucose Excretion Duration

A direct relationship has been established between the plasma concentration of this compound and the duration and magnitude of its pharmacodynamic effect, namely urinary glucose excretion. nih.govidosi.org Following the oral administration of its prodrug, sergliflozin etabonate, a dose-dependent increase in urinary glucose excretion is observed in mice, rats, and dogs. nih.govresearchgate.net

This glucosuric effect is tightly coupled with the circulating levels of this compound. nih.gov As the plasma concentration of the active metabolite rises, so does the rate of glucose excretion. Conversely, as the compound is cleared from the plasma, the glucosuric effect diminishes. This correlation underscores that the therapeutic action of the drug is dependent on maintaining adequate plasma concentrations. nih.gov For instance, in studies with healthy human volunteers, the magnitude and duration of the glucosuric effect closely paralleled the plasma concentrations of sergliflozin. nih.gov

Determination of Half-Life in Various Animal Species (e.g., rats, dogs, monkeys)

The plasma elimination half-life of this compound has been determined in a few animal species, although specific data for each is not always consistently reported across studies. The relatively short half-life of this compound is a notable characteristic, which may have contributed to the discontinuation of its clinical development. scilit.net

In one study involving hyperglycemic db/db mice, a compound with a similar structure to this compound was noted to have a short to moderate half-life ranging from 0.8 to 3.9 hours in mice, rats, dogs, and monkeys. scribd.com Another study reported that a derivative of Sergliflozin-A, the 4-O-methyl derivative, exhibited significantly increased pharmacokinetic stability. researchgate.net

While specific half-life values for this compound in rats, dogs, and monkeys are not explicitly detailed in the search results, data from human studies provide some context. In healthy human volunteers, the plasma elimination half-life of the active entity was found to be approximately 0.5 to 1 hour in one study and around 2 hours in another. nih.gov A comparative review in humans cited the half-life of sergliflozin as being between 1 and 1.5 hours. researchgate.net

Pharmacokinetic Parameters of this compound

| Species | Half-Life (t½) | Notes |

|---|---|---|

| Rats | Short to Moderate | A similar compound showed a half-life of 0.8-3.9 hours in a study including rats. scribd.com |

| Dogs | Short to Moderate | A similar compound showed a half-life of 0.8-3.9 hours in a study including dogs. scribd.com Orally administered sergliflozin induced dose-dependent urinary glucose excretion. nih.gov |

| Monkeys | Short to Moderate | A similar compound showed a half-life of 0.8-3.9 hours in a study including monkeys. scribd.com |

| Humans | ~0.5 - 2 hours | Reported as approximately 0.5-1 hour in one study and ~2 hours in another. nih.gov A comparative review cites 1-1.5 hours. researchgate.net |

Comparative Preclinical Studies of Sergliflozin a with Other Sglt Inhibitors

Comparison of SGLT1/SGLT2 Selectivity Profiles

The therapeutic strategy of SGLT2 inhibition centers on selectively blocking glucose reabsorption in the kidneys, which is predominantly handled by SGLT2, while minimizing the inhibition of SGLT1, which is prevalent in the small intestine. researchgate.netdovepress.com High selectivity for SGLT2 over SGLT1 is a key attribute for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition. mdpi.com

Sergliflozin (B1260448) A was identified as a highly potent and selective inhibitor of human SGLT2. nih.gov In vitro studies using cells expressing human SGLT1 and SGLT2 demonstrated that Sergliflozin A has a high affinity for SGLT2. The inhibitory constant (Ki) for Sergliflozin-A against human SGLT2 was found to be 1.6 nM, while its Ki for human SGLT1 was 1600 nM, indicating a 1000-fold selectivity for SGLT2. researchgate.net

This level of selectivity is comparable to or greater than that of some other gliflozins. For instance, dapagliflozin (B1669812) has a reported selectivity of over 1,200-fold for SGLT2 over SGLT1. nih.govdovepress.com Other C-glucoside inhibitors show a wide range of selectivity; canagliflozin (B192856) is noted for having lower selectivity (over 250-fold), while empagliflozin (B1684318) is among the most selective (over 2,500-fold). dovepress.commdpi.com Phlorizin (B1677692), the natural prototype compound, is non-selective, inhibiting both transporters with only a 10-fold preference for SGLT2. nih.gov

Table 1: Comparative Selectivity of SGLT Inhibitors for Human SGLT2 over SGLT1

| Compound | SGLT2 IC50 / Ki (nM) | SGLT1 IC50 / Ki (nM) | Selectivity (SGLT1/SGLT2) | Source(s) |

|---|---|---|---|---|

| Sergliflozin-A | 1.6 (Ki) | 1600 (Ki) | ~1000-fold | researchgate.net |

| Dapagliflozin | 1.12 (IC50) | 1391 (IC50) | >1200-fold | nih.govdovepress.comnih.gov |

| Canagliflozin | 2.2 (IC50) | 910 (IC50) | >400-fold | dovepress.commdpi.comnih.gov |

| Empagliflozin | - | - | >2500-fold | dovepress.com |

| Ipragliflozin | - | - | >550-fold | dovepress.com |

| Phlorizin | - | - | ~10-fold | nih.gov |

IC50 (Median Inhibitory Concentration) and Ki (Inhibitory Constant) are measures of inhibitor potency. A lower value indicates greater potency. Selectivity is the ratio of SGLT1 inhibition to SGLT2 inhibition.

Comparative Efficacy in Animal Models of Diabetes

The antihyperglycemic effects of this compound have been demonstrated in several preclinical animal models of diabetes. Oral administration of its prodrug, sergliflozin etabonate, resulted in a dose-dependent increase in urinary glucose excretion and a significant lowering of plasma glucose levels. nih.gov

Key animal models used to evaluate this compound include:

Streptozotocin (B1681764) (STZ)-induced diabetic rats: This model mimics aspects of type 1 diabetes. medsci.org In these rats, sergliflozin etabonate effectively lowered blood glucose levels. nih.govresearchgate.net

Zucker diabetic fatty (ZDF) rats: This is a genetic model of obesity and type 2 diabetes. Sergliflozin etabonate improved glycemic control in these animals. nih.govmdpi.com

KK-A(y) mice: This model exhibits obesity, hyperinsulinemia, and diabetes. Long-term treatment with sergliflozin etabonate was shown to improve disturbed glucose metabolism in these mice. nih.govmdpi.com

When compared to other SGLT inhibitors, dapagliflozin was suggested to have greater potency in stimulating glucosuric responses in normal rats than sergliflozin. diabetesjournals.org Studies in ZDF rats showed that once-daily treatment with dapagliflozin significantly lowered fasting and fed glucose levels. diabetesjournals.org Similarly, other SGLT2 inhibitors like empagliflozin and canagliflozin have demonstrated robust glucose-lowering effects and improvements in markers of diabetic complications in various animal models, such as db/db mice and STZ-induced diabetic rats. alzdiscovery.orgplos.orge-dmj.org

While direct head-to-head comparative efficacy studies across multiple gliflozins in the same animal model are not extensively published, the available data indicates that this compound demonstrates a profile of antihyperglycemic efficacy consistent with other selective SGLT2 inhibitors by promoting urinary glucose excretion. nih.gov

Table 2: Summary of this compound Efficacy in Preclinical Diabetes Models

| Animal Model | Type of Diabetes Model | Key Findings for this compound | Source(s) |

|---|---|---|---|

| Streptozotocin (STZ)-induced rats | Chemically-induced (Type 1 features) | Dose-dependent lowering of plasma glucose. | nih.govmdpi.com |

| Zucker Diabetic Fatty (ZDF) rats | Genetic (Obesity, Type 2) | Improved glycemic control. | nih.govmdpi.com |

Differentiation of this compound Skeleton from other Gliflozin Categories

The chemical structure of this compound places it in a distinct category from the more widely known gliflozins like dapagliflozin and canagliflozin. researchgate.net The primary structural difference lies in the nature of the bond connecting the glucose moiety to the aglycone (non-sugar) part of the molecule.

This compound is an O-glucoside , specifically a benzylphenol glucoside. researchgate.netontosight.ai This means the glucose ring is attached to the aglycone via an oxygen atom (a C-O-C glycosidic bond). This structure is similar to the natural product phlorizin. wikipedia.org O-glucosides are susceptible to hydrolysis by intestinal glucosidases, which can lead to instability and limited oral bioavailability. mdpi.comwikipedia.org While synthetic O-glucosides like Sergliflozin were developed to have minimized degradation compared to phlorizin, this potential instability remained a challenge. nih.govnih.gov

In contrast, the majority of second-generation, approved SGLT2 inhibitors are C-glucosides . nih.gov In these molecules, the glucose moiety is attached directly to an aromatic ring of the aglycone via a carbon-carbon bond (C-C). This C-C bond is resistant to cleavage by glucosidases, which confers greater metabolic stability and allows for effective oral administration. wikipedia.org

Therefore, the O-glucoside skeleton of this compound fundamentally differentiates it from the C-glucoside class that includes dapagliflozin, canagliflozin, and empagliflozin. researchgate.net Its skeleton, based on a benzylphenol glucoside, was considered a new category of SGLT2 inhibitors at the time of its discovery, distinct from both phlorizin and the emerging C-gliflozins. researchgate.netoup.com

Future Research Directions and Unresolved Questions for Sergliflozin a

Exploration of Potential Extrarenal Effects of SGLT2 Inhibition

The therapeutic benefits of SGLT2 inhibitors are increasingly recognized to extend beyond glycemic control, with significant effects observed in cardiovascular, hepatic, and neurological systems. nih.govphysiology.org These extrarenal effects present a fertile ground for future research into Sergliflozin (B1260448) A.

Cardiovascular Effects: SGLT2 inhibitors have demonstrated remarkable cardiovascular benefits, including a reduction in heart failure hospitalizations and cardiovascular mortality. nih.govphysiology.orgresearchgate.net The proposed mechanisms are multifactorial, encompassing improved cardiac energy metabolism, reduced inflammation, and favorable effects on cardiac remodeling. physiology.orgresearchgate.net Future studies on Sergliflozin A could focus on elucidating its specific impact on these pathways.

Hepatic Effects: Emerging evidence suggests that SGLT2 inhibitors can ameliorate non-alcoholic fatty liver disease (NAFLD) by reducing liver fat and improving liver enzymes. unisimon.edu.coahajournals.org Research is warranted to investigate whether this compound exhibits similar hepatoprotective effects and to what extent it can modulate the progression of liver disease.

Neurological Effects: The brain is another potential target for the extrarenal effects of SGLT2 inhibitors. Studies have suggested that these compounds may improve brain insulin (B600854) sensitivity and offer neuroprotective benefits. acs.org Investigating the ability of this compound to cross the blood-brain barrier and its potential impact on cognitive function and neuroinflammation represents a compelling avenue for future research.

Investigation of Glucose Toxicity Reduction on Renal Cells, Independent of Hyperglycemia

While the systemic glucose-lowering effect of SGLT2 inhibitors contributes to reducing glucotoxicity, there is growing interest in their direct protective effects on renal cells, independent of changes in blood glucose levels. unisimon.edu.comdpi.com

SGLT2 inhibitors have been shown to directly reduce glucose accumulation within renal proximal tubule cells. unisimon.edu.co This localized reduction in intracellular glucose can mitigate cellular damage by decreasing the production of reactive oxygen species and inflammatory markers. unisimon.edu.co Future in vitro studies using renal cell cultures could be designed to expose cells to high glucose conditions with and without this compound, while maintaining a constant extracellular glucose concentration, to isolate and quantify these direct cellular benefits. Such research would help to unravel the specific molecular pathways activated by this compound in protecting renal cells from glucose-induced injury.

Further Characterization of Disease Progression Modulation in Chronic Kidney Disease Models

The role of SGLT2 inhibitors in modulating the progression of chronic kidney disease (CKD) is an area of intense investigation. While clinical trials with other SGLT2 inhibitors have shown renoprotective effects in both diabetic and non-diabetic CKD, the specific effects of this compound require further characterization. mdpi.commdpi.com

A study using the SGLT2 inhibitor dapagliflozin (B1669812) in a non-diabetic rat model of remnant kidney disease did not show a significant attenuation of disease progression, suggesting that the benefits may be context-dependent. plos.orgnih.gov Conversely, a systematic review of rodent models of diabetic nephropathy indicated that SGLT2 inhibitors generally exert nephroprotective effects. nih.gov

Future research should involve comprehensive studies of this compound in a variety of preclinical CKD models, including both diabetic and non-diabetic etiologies. These studies would be crucial for determining the optimal conditions under which this compound can confer renal protection and for identifying the patient populations most likely to benefit.

| Study Focus | Model | Key Findings for SGLT2 Inhibitors | Future Direction for this compound |

| Glycemic Control in Diabetes | Streptozotocin-induced diabetic rats, Zucker fatty rats | Sergliflozin etabonate improved glycemic control. nih.gov | Investigate direct effects on CKD progression beyond glycemic control. |

| Non-diabetic CKD | Rat remnant kidney model (with dapagliflozin) | Did not attenuate disease progression. plos.orgnih.gov | Evaluate this compound in this model to determine if this is a class effect. |

| Diabetic Nephropathy | Various rodent models | General nephroprotective effects observed. nih.gov | Conduct dedicated studies to confirm and detail the nephroprotective mechanisms of this compound. |

Advanced Methodologies for Analogues Synthesis and Optimization

The synthesis of this compound and its analogues presents opportunities for methodological advancements to improve efficiency and explore novel chemical space. This compound is an O-aryl glycoside, and the formation of the O-glycosidic bond is a key step in its synthesis.

Traditional methods for synthesizing O-aryl glycosides can be challenging. acs.org Recent advancements have focused on developing more efficient and stereoselective methods. For instance, palladium-catalyzed N-arylation has been successfully employed to synthesize aza-C-aryl glycoside analogues of sergliflozin, demonstrating the potential of modern catalytic methods in this area. sci-hub.ru Further exploration of transition-metal catalysis, such as copper-catalyzed cross-coupling reactions, could offer milder and more efficient routes to this compound and its derivatives. bohrium.com

The development of novel synthetic strategies would not only facilitate the large-scale production of this compound but also enable the creation of a diverse library of analogues. This would be invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Application of this compound as a Research Tool beyond Diabetes Modeling

The utility of this compound extends beyond its potential as a therapeutic agent for diabetes. Its specific mechanism of action makes it a valuable research tool for investigating various physiological and pathological processes.

One notable application is in the study of obesity in non-diabetic individuals. A meta-analysis of randomized controlled trials has shown that SGLT2 inhibitors, including sergliflozin, can lead to modest weight reduction in this population. viamedica.pl This suggests that this compound can be used to probe the mechanisms by which SGLT2 inhibition influences body weight and energy expenditure, independent of its glucose-lowering effects in a hyperglycemic state.

Q & A

Q. What is the molecular mechanism of Sergliflozin A as an SGLT2 inhibitor, and how is this evaluated in preclinical models?

this compound inhibits the sodium-glucose cotransporter 2 (SGLT2), reducing renal glucose reabsorption. Preclinical evaluation involves urinary glucose excretion (UGE) assays in animal models (e.g., diabetic rodents) to quantify dose-dependent effects . In vitro studies typically use transfected cell lines (e.g., HEK293 cells expressing SGLT2) to measure glucose uptake inhibition via radiolabeled glucose analogs . Researchers should validate target engagement using pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma drug levels with UGE .

Q. How were early-phase clinical trials for this compound designed to assess safety and pharmacodynamics in humans?

Phase I trials focused on single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers and patients with type 2 diabetes (T2D). Key endpoints included:

- Safety: Adverse event monitoring (e.g., hypoglycemia, genitourinary infections).

- Pharmacokinetics: Plasma half-life, Cmax, and AUC measurements.

- Pharmacodynamics: 24-hour UGE and postprandial glucose reductions . Trials employed double-blind, placebo-controlled designs with strict inclusion/exclusion criteria to isolate drug effects .

Q. What preclinical evidence supports the selectivity of this compound for SGLT2 over SGLT1?

Selectivity is validated through competitive binding assays comparing inhibition constants (Ki) for SGLT2 vs. SGLT1 in transfected cell models. This compound showed >1,000-fold selectivity for SGLT2 in early studies, minimizing gastrointestinal side effects linked to SGLT1 inhibition . Researchers should cross-validate these findings with in vivo models measuring intestinal glucose absorption to confirm selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between transcriptomic data and physiological outcomes in this compound studies?

Transcriptomic analyses in animal models treated with this compound revealed upregulated genes associated with insulin sensitivity and fatty acid oxidation . However, physiological validation requires:

- Hyperinsulinemic-euglycemic clamps to quantify glucose disposal rates.

- Tracer-based metabolomics to assess lipid oxidation in vivo. Discrepancies may arise from tissue-specific gene expression vs. systemic effects; thus, multi-omics integration (proteomics, metabolomics) is recommended .

Q. What methodological challenges arise in assessing this compound’s pharmacokinetics in obese populations, and how are they addressed?

Obesity alters drug distribution due to increased adipose tissue and variability in CYP450 enzyme activity. Strategies include:

- Population PK modeling to account for body mass index (BMI) as a covariate.

- Extended sampling periods to capture delayed absorption or clearance. Early trials in overweight/obese subjects demonstrated dose adjustments were unnecessary, but researchers should monitor renal function due to SGLT2 dependence on glomerular filtration .

Q. Why was this compound discontinued in clinical development, and how does this inform comparative studies with other SGLT2 inhibitors?

Development ceased due to strategic prioritization of remogliflozin, a prodrug with superior bioavailability . Comparative research should focus on:

Q. What experimental designs are optimal for evaluating this compound’s effects on diabetic complications (e.g., nephropathy) in preclinical models?

Use streptozotocin-induced diabetic rodents with albuminuria and glomerular hyperfiltration. Endpoints include:

- Urinary albumin-to-creatinine ratio (UACR) .

- Renal histopathology (e.g., mesangial expansion). Pair with transcriptomic analysis of renal tissue to identify pathways (e.g., TGF-β, inflammation) modulated by SGLT2 inhibition .

Methodological Guidelines

- Data Reporting : Follow CONSORT guidelines for clinical trials and ARRIVE guidelines for preclinical studies. Include raw UGE data, PK parameters, and adverse event tables in supplementary materials .

- Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in transcriptomic-physiological discrepancies .

- Literature Review : Prioritize peer-reviewed journals (e.g., Diabetes Care, Journal of Clinical Endocrinology & Metabolism) and patent databases for structural/mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.